2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-
CAS No.: 144298-62-4
Cat. No.: VC16785387
Molecular Formula: C16H13BrO2
Molecular Weight: 317.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144298-62-4 |
|---|---|
| Molecular Formula | C16H13BrO2 |
| Molecular Weight | 317.18 g/mol |
| IUPAC Name | 6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one |
| Standard InChI | InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2 |
| Standard InChI Key | BYUCSFWXCMTYOI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
BEL features a tetrahydropyran ring system substituted with a bromomethylene group at the 6-position and a naphthalenyl moiety at the 3-position . The stereochemistry of the bromomethylene group (6E configuration) is critical for its biological activity, as it influences interactions with target enzymes . The naphthalenyl group enhances lipophilicity, facilitating membrane penetration and intracellular accumulation.
Table 1: Key Chemical Properties of BEL
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.18 g/mol |
| CAS Number | 144298-62-4, 88070-98-8 |
| Synonyms | (6E)-Bromoenol lactone, 6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one |
Synthesis and Stability
BEL is synthesized via multi-step organic reactions starting from 1-naphthalene acetic acid. Key steps include lactonization and bromination, which introduce the bromomethylene group. The compound is stable under standard laboratory conditions but degrades in the presence of nucleophiles due to the reactive bromine atom .
Biological Activity and Mechanisms
Inhibition of Calcium-Independent Phospholipase A2 (iPLA2)
BEL was initially identified as a potent, irreversible inhibitor of Group VI iPLA2, an enzyme critical for phospholipid remodeling and signaling . iPLA2 hydrolyzes phospholipids at the sn-2 position, releasing free fatty acids like arachidonic acid (AA). BEL’s inhibition of iPLA2 disrupts AA metabolism, reducing prostaglandin E2 (PGE2) synthesis in osteoblasts at concentrations above 20 μM .
Off-Target Effects on PAP-1
Recent studies demonstrate that BEL also inhibits PAP-1, a magnesium-dependent enzyme involved in lipid biosynthesis . PAP-1 catalyzes the conversion of phosphatidic acid to diacylglycerol, a precursor for triacylglycerol and phospholipids. BEL-induced PAP-1 inhibition leads to:
These effects are independent of iPLA2 inhibition and underscore BEL’s lack of specificity .
Pro-Apoptotic Activity
BEL induces apoptosis in diverse cell lines, including U937 monocytes and Jurkat T cells, through mechanisms involving:
Notably, propranolol, a PAP-1 inhibitor, replicates BEL’s apoptotic effects, confirming PAP-1’s role in cell survival .
Research Applications and Findings
Mechanistic Studies in Lipid Metabolism
BEL has been used to dissect the roles of iPLA2 and PAP-1 in lipid signaling. For example:
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In RAW264.7 macrophages, BEL reduces AA release by 70% at 10 μM .
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In GH3 pituitary cells, BEL blocks triacylglycerol synthesis by 85%, implicating PAP-1 in lipid storage .
Table 2: BEL’s Inhibitory Effects Across Cell Lines
| Cell Line | Target Enzyme | Effect Observed | Concentration |
|---|---|---|---|
| RAW264.7 | iPLA2 | 70% reduction in AA release | 10 μM |
| Jurkat | PAP-1 | 90% inhibition of TG synthesis | 20 μM |
| U937 | PAP-1 | Caspase-3 activation (2-fold increase) | 25 μM |
Oxidative Stress and Glutathione Depletion
High BEL concentrations (>20 μM) deplete intracellular glutathione (GSH) by reacting with cysteine residues, leading to oxidative stress . This artifact complicates long-term studies, as GSH loss alters redox-sensitive pathways unrelated to iPLA2 or PAP-1 .
Therapeutic Implications and Limitations
Cardiovascular Research
BEL’s inhibition of myocardial iPLA2 suggests potential in treating cardiac arrhythmias, though its off-target effects limit therapeutic utility .
Challenges in Experimental Use
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